

# 6-Methoxy-5-nitro-1H-indazole molecular weight and formula

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## Compound of Interest

Compound Name: **6-Methoxy-5-nitro-1H-indazole**

Cat. No.: **B121919**

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## A Technical Guide to 6-Methoxy-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **6-Methoxy-5-nitro-1H-indazole**, a heterocyclic aromatic organic compound of interest in medicinal chemistry and drug discovery. This guide consolidates key molecular data, outlines a representative synthetic protocol, and presents a conceptual workflow for its characterization.

## Molecular and Physicochemical Data

The fundamental properties of **6-Methoxy-5-nitro-1H-indazole** are summarized below. These data are essential for experimental design, analytical characterization, and computational modeling.

| Property          | Value   | Citations                               |
|-------------------|---|---|
| Molecular Formula | C <sub>8</sub> H <sub>7</sub> N <sub>3</sub> O <sub>3</sub> | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 193.16 g/mol  | <a href="#">[1]</a> <a href="#">[2]</a> |
| CAS Number        | 152626-75-0   | <a href="#">[1]</a> <a href="#">[2]</a> |

# Experimental Protocols

The following section details a representative experimental protocol for the synthesis of a substituted indazole derivative, adapted from methodologies reported for analogous compounds. This serves as a foundational procedure that can be optimized for the specific synthesis of **6-Methoxy-5-nitro-1H-indazole**.

## Representative Synthesis of a Nitro-Indazole Scaffold

This protocol is based on the general synthesis of nitro-indazole derivatives, which often involves the reaction of an appropriate precursor with a nitrating agent, followed by cyclization to form the indazole ring.

### Materials:

- Substituted methoxy-tetralone or a similar precursor
- Nitric acid (65%)
- Acetic anhydride
- Acetic acid
- Hydrazine hydrate
- Ethanol
- Sodium hydroxide (NaOH)
- Aromatic aldehyde

### Procedure:

- Nitration of the Precursor:
  - Dissolve the starting material (e.g., 6-methoxy-1-tetralone) in acetic anhydride in an ice bath.

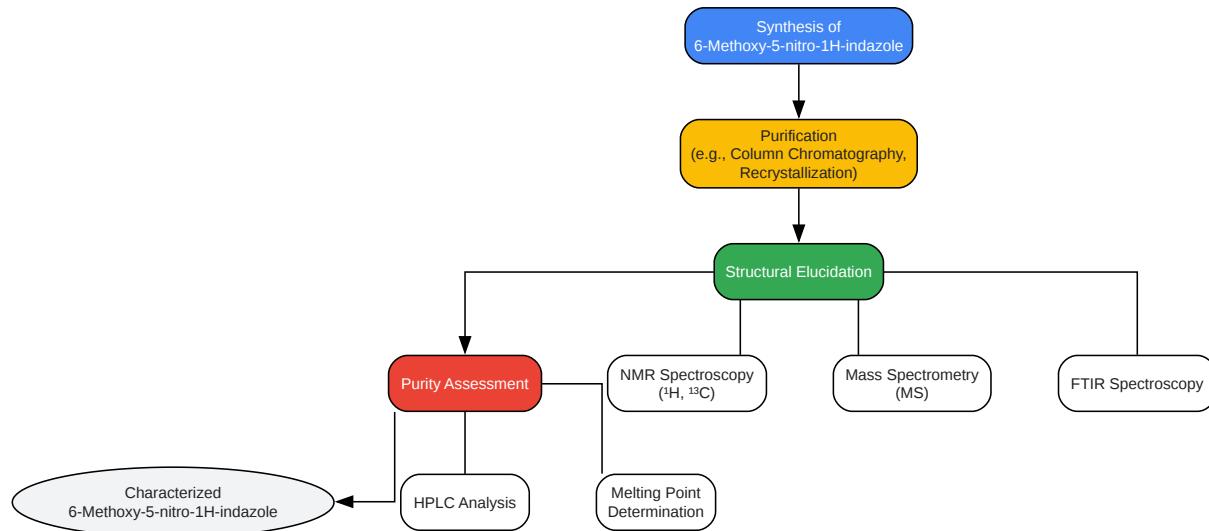
- A mixture of nitric acid in acetic acid is added dropwise over a period of 2 hours, maintaining the temperature at 0°C.
- The reaction mixture is stirred for an additional 2 hours at 0°C.
- The resulting solid is treated with water to precipitate the nitrated intermediate.

- Formation of Chalcone:
  - The nitrated intermediate is then subjected to a Claisen-Schmidt condensation with an aromatic aldehyde in the presence of sodium hydroxide in ethanol to yield the corresponding chalcone.
- Cyclization to form the Indazole Ring:
  - The synthesized chalcone is reacted with hydrazine in acetic acid to yield the final substituted benzo[g]indazole product.

Note: This is a generalized protocol and may require optimization of reaction conditions, solvents, and catalysts for the specific synthesis of **6-Methoxy-5-nitro-1H-indazole**.

## Conceptual Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of **6-Methoxy-5-nitro-1H-indazole**. This process ensures the purity and structural integrity of the synthesized compound before its use in further research applications.

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Caption: Workflow for Synthesis and Characterization.

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## References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 6-Methoxy-5-nitro (1H)indazole - CAS:152626-75-0 - Sunway Pharm Ltd [3wpharm.com]
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